molecular formula C6H27N4O18P4 B10766900 D-myo-Inositol-1,3,4,6-tetraphosphate (ammonium salt)

D-myo-Inositol-1,3,4,6-tetraphosphate (ammonium salt)

Cat. No.: B10766900
M. Wt: 567.19 g/mol
InChI Key: TYJWRBQKZVRBFU-ODDQJIBDSA-N
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Description

D-myo-Inositol-1,3,4,6-tetraphosphate (ammonium salt) is a cell signaling inositol phosphate intermediate. It is a derivative of inositol, a type of sugar alcohol, and plays a crucial role in various cellular processes. This compound is often used in scientific research to study cell signaling pathways and the regulation of cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol-1,3,4,6-tetraphosphate (ammonium salt) involves the phosphorylation of inositol at specific positions. The process typically requires the use of phosphorylating agents under controlled conditions to ensure the correct placement of phosphate groups. The reaction conditions often include the use of solvents like water or phosphate-buffered saline (PBS) at a pH of 7.2 .

Industrial Production Methods: Industrial production of D-myo-Inositol-1,3,4,6-tetraphosphate (ammonium salt) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high purity and yield. The compound is usually produced as a lyophilized powder for ease of storage and handling .

Chemical Reactions Analysis

Types of Reactions: D-myo-Inositol-1,3,4,6-tetraphosphate (ammonium salt) primarily undergoes phosphorylation and dephosphorylation reactions. These reactions are crucial for its role as an intermediate in the production of other inositol phosphates .

Common Reagents and Conditions: The common reagents used in these reactions include phosphorylating agents such as ATP and specific kinases like inositol-1,3,4,6-tetraphosphate 5-kinase and inositol-1,3,4,6-tetraphosphate 2-kinase. The reactions typically occur under physiological conditions, with a pH around 7.2 and at body temperature (37°C) .

Major Products: The major products formed from these reactions include inositol-1,3,4,5,6-pentaphosphate and inositol-1,2,3,4,6-pentaphosphate.

Scientific Research Applications

D-myo-Inositol-1,3,4,6-tetraphosphate (ammonium salt) is widely used in scientific research due to its role in cell signaling. It serves as a substrate for various kinases, making it valuable for studying phosphorylation pathways. In biology, it is used to investigate the regulation of cellular functions and the role of inositol phosphates in signal transduction .

In medicine, this compound is used to explore potential therapeutic targets for diseases related to cell signaling abnormalities. It is also employed in the study of metabolic pathways and the development of drugs that can modulate these pathways .

In the industry, D-myo-Inositol-1,3,4,6-tetraphosphate (ammonium salt) is used in the production of other inositol phosphates and related compounds. Its role as an intermediate makes it a valuable component in the synthesis of complex molecules .

Mechanism of Action

D-myo-Inositol-1,3,4,6-tetraphosphate (ammonium salt) exerts its effects by acting as an intermediate in the phosphorylation of inositol. It serves as a substrate for specific kinases, which add phosphate groups to the inositol molecule at designated positions. This process is crucial for the regulation of various cellular functions, including signal transduction and metabolic pathways .

The molecular targets of this compound include inositol kinases and phosphatases, which are enzymes responsible for adding and removing phosphate groups, respectively. The pathways involved in its mechanism of action are primarily related to cell signaling and the regulation of cellular activities .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: D-myo-Inositol-1,3,4,6-tetraphosphate (ammonium salt) is unique due to its specific phosphorylation pattern, which distinguishes it from other inositol phosphates. Its role as an intermediate in the production of higher-order inositol phosphates makes it a crucial component in the study of cell signaling pathways. Unlike some other inositol phosphates, it is a poor activator of the inositol 1,4,5-trisphosphate receptor, highlighting its distinct functional properties .

Properties

Molecular Formula

C6H27N4O18P4

Molecular Weight

567.19 g/mol

InChI

InChI=1S/C6H16O18P4.3H3N.H2N/c7-1-3(21-25(9,10)11)5(23-27(15,16)17)2(8)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);3*1H3;1H2/t1-,2+,3-,4+,5-,6+;;;;

InChI Key

TYJWRBQKZVRBFU-ODDQJIBDSA-N

Isomeric SMILES

[C@@H]1([C@@H]([C@H]([C@H]([C@H]([C@@H]1OP(=O)(O)[O-])OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=[OH+])(O)[O-])O.[NH4+].[NH4+].[NH4+].[NH2]

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=[OH+])(O)[O-])O.[NH4+].[NH4+].[NH4+].[NH2]

Origin of Product

United States

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